JNJ-16241199

Description

R-306465 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

inhibits HDAC1; structure in first source

Properties

IUPAC Name |

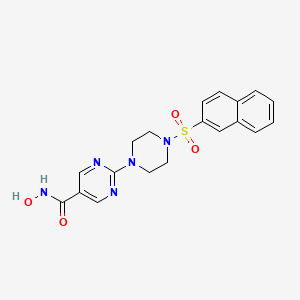

N-hydroxy-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c25-18(22-26)16-12-20-19(21-13-16)23-7-9-24(10-8-23)29(27,28)17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11-13,26H,7-10H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTBJZVSRNUIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=N2)C(=O)NO)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209218 | |

| Record name | R-306465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604769-01-9 | |

| Record name | R-306465 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0604769019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-306465 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | R-306465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-306465 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WD7KK1IIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-16241199 (Quisinostat): A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-16241199, also known as Quisinostat, is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor. It exhibits broad-spectrum anti-tumor activity against both solid and hematologic malignancies. This technical guide provides an in-depth overview of the core mechanism of action of Quisinostat in cancer cells, focusing on its molecular targets, downstream signaling pathways, and preclinical efficacy. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and epigenetic therapies.

Core Mechanism of Action: Pan-HDAC Inhibition

Quisinostat exerts its primary anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins. The deacetylation of histones leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression of various genes, including tumor suppressor genes.

By inhibiting HDACs, Quisinostat leads to the accumulation of acetylated histones, promoting a more relaxed chromatin state and facilitating the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis. Quisinostat is a pan-HDAC inhibitor, targeting multiple HDAC isoforms with high potency, particularly against class I HDACs.

Quantitative Data Summary

In Vitro HDAC Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Quisinostat against various HDAC isoforms.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 0.11 - 0.16 |

| HDAC2 | 0.33 |

| HDAC4 | 0.64 |

| HDAC10 | 0.46 |

| HDAC11 | 0.37 |

Data compiled from multiple preclinical studies.[1]

In Vitro Anti-proliferative Activity in Cancer Cell Lines

Quisinostat has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The table below presents the IC50 values for select cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | - |

| C170HM2 | Colorectal Liver Metastases | - |

| A549 | Non-Small Cell Lung Cancer | 82.4 (48h), 42.0 (72h) |

| HCCLM3 | Hepatocellular Carcinoma | - |

| SMMC-7721 | Hepatocellular Carcinoma | - |

| HepG2 | Hepatocellular Carcinoma | - |

| Pediatric Preclinical Testing Program (PPTP) Panel | Various Pediatric Cancers | Median: 2.2 (Range: <1 - 19) |

Note: Specific IC50 values for HCT116, C170HM2, HCCLM3, and SMMC-7721 were not explicitly stated in the provided search results, but potent activity was described.[2][3]

In Vivo Anti-tumor Efficacy in Xenograft Models

Quisinostat has shown significant anti-tumor activity in various preclinical xenograft models.

| Cancer Model | Mouse Strain | Treatment | Outcome |

| HCT116 Colon Carcinoma | Athymic nu/nu mice | 10 mg/kg i.p. or 40 mg/kg p.o. for 3 days | Complete tumor growth inhibition |

| C170HM2 Colorectal Liver Metastases | MFI nude mice | - | More potent inhibition than in HCT116 |

| Glioblastoma | - | 5 mg/kg i.p. daily x 21 | Significant delay in tumor growth |

| T-cell Acute Lymphoblastic Leukemia (ALL) | - | 2.5 mg/kg i.p. daily x 21 | Complete response in 2 xenografts |

| HCCLM3 Hepatocellular Carcinoma | Athymic nude mice | 10 mg/kg i.p. 5 times/week for 4 weeks | Marked repression of tumor growth |

| Rhabdomyosarcoma | - | 5 mg/kg i.p. | Induction of cleaved PARP |

| SCCOHT (BIN67-derived) | - | 10 or 20 mg/kg | Suppression of tumor growth |

Data compiled from multiple preclinical studies.[2][3][4][5][6]

Key Signaling Pathways Modulated by Quisinostat

Quisinostat's anti-cancer effects are mediated through the modulation of several critical signaling pathways that control cell survival, proliferation, and apoptosis.

Induction of Cell Cycle Arrest via the PI3K/AKT/p21 Pathway

Quisinostat induces G0/G1 cell cycle arrest in cancer cells by targeting the PI3K/AKT signaling pathway. Inhibition of HDACs by Quisinostat leads to the downregulation of PI3K-p110 and PI3K-p85 subunits, as well as a decrease in the phosphorylation of AKT at serine 473. This inactivation of the PI3K/AKT pathway results in the upregulation of the cyclin-dependent kinase inhibitor p21.[7] p21, in turn, inhibits the activity of cyclin/CDK complexes, thereby halting cell cycle progression at the G0/G1 checkpoint.

Caption: Quisinostat-mediated inhibition of the PI3K/AKT/p21 pathway leading to cell cycle arrest.

Induction of Apoptosis via the JNK/c-jun/caspase-3 Pathway

Quisinostat promotes apoptosis in cancer cells through the activation of the JNK/c-jun signaling cascade. Treatment with Quisinostat leads to an increase in the phosphorylation of JNK and its downstream target, c-jun.[7] Activated c-jun, a component of the AP-1 transcription factor, can then regulate the expression of pro-apoptotic genes. This signaling cascade culminates in the activation of effector caspases, such as caspase-3, leading to the cleavage of PARP and the execution of apoptosis.[7]

Caption: Quisinostat-induced apoptosis via the JNK/c-jun/caspase-3 signaling pathway.

Activation of p53 through Acetylation

Quisinostat has been shown to increase the acetylation of the tumor suppressor protein p53 at lysine residues K381/K382.[8] This acetylation is crucial for the activation of p53.[5] Activated p53 can then transcriptionally upregulate target genes, such as p21, further contributing to cell cycle arrest and apoptosis. The increased acetylation of p53 is thought to be a result of Quisinostat impairing the interaction between HDAC6 and p53.[8]

Caption: Mechanism of p53 activation by Quisinostat-induced acetylation.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is based on the methodology used to assess the effect of Quisinostat on the proliferation of hepatocellular carcinoma cell lines HCCLM3 and SMMC-7721.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of Quisinostat (e.g., 12.5 nM, 25 nM, 50 nM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for an additional 2 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol outlines the general steps for assessing changes in protein expression and phosphorylation in the PI3K/AKT and JNK signaling pathways following Quisinostat treatment.

-

Cell Lysis: Treat cancer cells with desired concentrations of Quisinostat for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

p-AKT (Ser473): 1:500

-

Total AKT: 1:1000

-

p-JNK: -

-

Total JNK: -

-

p-c-jun: -

-

Total c-jun: -

-

Cleaved Caspase-3: -

-

Cleaved PARP: -

-

p21: -

-

Acetylated p53 (K381/K382): -

-

Total p53: -

-

GAPDH or β-actin (loading control): -

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:2000) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Note: Specific antibody details and dilutions may need to be optimized for different cell lines and experimental conditions.

In Vivo Xenograft Study

This protocol is based on the study of Quisinostat in an HCCLM3 hepatocellular carcinoma xenograft model.

-

Animal Model: Use athymic nude mice.

-

Tumor Implantation: Subcutaneously inject 2-3 pieces of approximately 1 mm³ of HCCLM3 tumor tissue into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow for 7 days. Once tumors are established, randomly divide the mice into treatment and control groups.

-

Drug Administration:

-

Vehicle Control: Administer 5% (v/v) DMSO in a suitable vehicle via intraperitoneal (i.p.) injection.

-

Quisinostat: Administer Quisinostat at a dose of 10 mg/kg via i.p. injection.

-

-

Treatment Schedule: Administer the treatments five times per week for 4 weeks.

-

Monitoring: Monitor the body weight of the mice every two days and measure the tumor volume every three days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3, TUNEL staining).

Caption: General experimental workflow for preclinical evaluation of Quisinostat.

Conclusion

This compound (Quisinostat) is a potent pan-HDAC inhibitor with a multifaceted mechanism of action in cancer cells. By inducing histone hyperacetylation, it reactivates the expression of tumor suppressor genes and modulates critical signaling pathways involved in cell cycle control and apoptosis. Specifically, its ability to inhibit the PI3K/AKT pathway and activate the JNK/c-jun pathway, coupled with its capacity to induce p53 acetylation, underscores its robust anti-tumorigenic properties. The preclinical data strongly support its continued investigation as a therapeutic agent for a variety of cancers. This technical guide provides a foundational understanding of Quisinostat's mechanism of action to aid researchers and clinicians in the development of novel cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-16241199: A Potent and Selective Histone Deacetylase Inhibitor for Oncological Research

A Technical Overview for Researchers and Drug Development Professionals

JNJ-16241199, also known as R306465, is a novel, orally active, hydroxamate-based histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in preclinical cancer models. Its potent and selective activity against specific HDAC isoforms positions it as a valuable tool for investigating the therapeutic potential of HDAC inhibition in a variety of malignancies. This document provides a comprehensive technical guide on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental applications.

Quantitative Data Summary

The following tables provide a structured overview of the inhibitory activity of this compound against various HDAC isoforms and its anti-proliferative effects on a range of cancer cell lines.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 3.3[1][2] |

| HDAC8 | 23[1][2] |

Table 1: In Vitro HDAC Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective nature of this compound, with a notable preference for HDAC1 over HDAC8.

| Cell Line | Cancer Type | IC50 (nM) |

| A2780 | Ovarian Carcinoma | Not explicitly stated, but induces p21 expression |

| H460 | Lung Carcinoma | Not explicitly stated, but shows tumor growth inhibition in vivo |

| HCT116 | Colon Carcinoma | Not explicitly stated, but shows tumor growth inhibition in vivo |

| Various Hematological Malignancies | ALL, AML, CLL, CML, Lymphoma, Myeloma | 15 - 486[1] |

| HMEC (proliferating) | Primary Human Mammary Epithelial | 32[1] |

| HMEC (quiescent) | Primary Human Mammary Epithelial | 7815[1] |

Table 2: Anti-proliferative Activity of this compound in Cancer and Normal Cells. The data highlights the broad-spectrum anti-tumor activity of this compound against both solid and hematological malignancies, while exhibiting significantly less potency against non-proliferating normal cells.

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

In Vitro HDAC Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC1 and HDAC8 enzymes are used. A commercially available fluorogenic HDAC substrate, such as a fluorophore-conjugated acetylated peptide, is prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Assay Reaction: The HDAC enzyme, the fluorogenic substrate, and varying concentrations of this compound are incubated together in a 96-well plate format.

-

Deacetylation and Development: The HDAC enzyme deacetylates the substrate. A developer solution is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity of the fluorescence is directly proportional to the HDAC enzyme activity.

-

Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value is calculated as the concentration of this compound that results in a 50% reduction in the fluorescence signal compared to the untreated control.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.

Cell Cycle Analysis by Flow Cytometry

Objective: To evaluate the effect of this compound on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment: Cancer cells are treated with different concentrations of this compound for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) and the sub-G1 population, which is indicative of apoptosis.

In Vivo Tumor Xenograft Studies

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Cell Implantation: Human cancer cells (e.g., A2780 ovarian, H460 lung, or HCT116 colon) are subcutaneously or orthotopically implanted into immunocompromised mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.

-

Drug Administration: this compound is administered orally (p.o.) at specified doses and schedules (e.g., 10-40 mg/kg/day for 28 days)[1]. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Data Analysis: The tumor growth in the treated groups is compared to the control group to determine the extent of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed mechanism of action of this compound and the workflow of a typical in vivo efficacy study.

Figure 1: Proposed Mechanism of Action of this compound. This diagram illustrates how this compound inhibits HDAC1 and HDAC8, leading to increased histone acetylation, upregulation of p21, and subsequent cell cycle arrest and apoptosis.

Figure 2: Workflow for an In Vivo Xenograft Study. This diagram outlines the key steps involved in evaluating the anti-tumor efficacy of this compound in a preclinical mouse model.

References

In-Vitro Pharmacology of JNJ-16241199 (Quisinostat): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-16241199, also known as Quisinostat, is a second-generation, orally active, hydroxamate-based pan-histone deacetylase (HDAC) inhibitor.[1][2] It has demonstrated potent anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines, positioning it as a promising candidate for cancer therapy. This technical guide provides an in-depth overview of the in-vitro studies of this compound, focusing on its inhibitory activity, effects on cellular mechanisms, and the underlying signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against various HDAC isoforms and in numerous cancer cell lines. The following tables summarize the key quantitative data from in-vitro studies.

Table 1: In-vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 0.11 |

| HDAC2 | 0.33 |

| HDAC4 | 0.64 |

| HDAC8 | 23 |

| HDAC10 | 0.46 |

| HDAC11 | 0.37 |

Data sourced from Selleck Chemicals and MedChemExpress.[2][3]

Table 2: In-vitro Cytotoxic Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Median | Various | 2.2 |

| MOLT-4 | Acute Lymphoblastic Leukemia | <1 |

| CHLA-9 | Neuroblastoma | <1 |

| CHLA-258 | Neuroblastoma | <1 |

| NB-EBc1 | Neuroblastoma | 19 |

| HCT-116 | Colorectal Carcinoma | - |

| A2780 | Ovarian Carcinoma | - |

| HCCLM3 | Hepatocellular Carcinoma | - |

| SMMC-7721 | Hepatocellular Carcinoma | - |

The median IC50 is based on the Pediatric Preclinical Testing Program (PPTP) in vitro panel.[4][5] Specific IC50 values for HCT-116, A2780, HCCLM3, and SMMC-7721 were not explicitly provided in the search results, but potent activity was noted.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.

Cell Cycle Arrest via the PI3K/AKT/p21 Pathway

Quisinostat induces G0/G1 cell cycle arrest by influencing the PI3K/AKT/p21 signaling cascade.[6][7] Inhibition of HDACs leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin/CDK complexes required for G1/S phase transition. The downregulation of the PI3K/AKT pathway by Quisinostat further contributes to the induction of p21.[6]

Apoptosis Induction via the JNK/c-jun/caspase-3 Pathway

Quisinostat also triggers apoptosis through the activation of the JNK/c-jun signaling pathway.[6][7] This leads to the activation of the caspase cascade, culminating in the cleavage of caspase-3 and the execution of apoptosis.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

HDAC Enzyme Inhibition Assay (HDAC-Glo™ I/II Assay)

This protocol is adapted from the Promega HDAC-Glo™ I/II Assay technical manual.[3][4][6]

Objective: To determine the in-vitro inhibitory activity of this compound against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)

-

HDAC-Glo™ I/II Substrate

-

HDAC-Glo™ I/II Buffer

-

Developer Reagent

-

This compound (Quisinostat)

-

White-walled multi-well plates (96- or 384-well)

-

Luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in HDAC-Glo™ I/II Buffer. Include a no-inhibitor control (buffer only).

-

Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in HDAC-Glo™ I/II Buffer.

-

Assay Reaction:

-

Add the diluted this compound or control to the wells of the assay plate.

-

Add the diluted HDAC enzyme to the wells.

-

Include a no-enzyme control (buffer only).

-

-

Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent by mixing the HDAC-Glo™ I/II Substrate and Developer Reagent in HDAC-Glo™ I/II Buffer according to the manufacturer's instructions.

-

Signal Development: Add the HDAC-Glo™ I/II Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 15-45 minutes.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8 or MTT)

This protocol is a generalized procedure based on common cell viability assays.[8][9]

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, A2780)

-

Complete cell culture medium

-

This compound (Quisinostat)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

Reagent Addition:

-

For CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT assay, add the MTT reagent and incubate for 2-4 hours, then add a solubilizing agent (e.g., DMSO).

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for cell cycle analysis using propidium iodide (PI) staining.[10][11]

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (Quisinostat)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis by Western Blot

This protocol describes the detection of apoptosis-related proteins by Western blotting.[8][12]

Objective: To assess the induction of apoptosis by this compound through the analysis of key apoptotic protein expression.

Materials:

-

Cancer cell lines

-

This compound (Quisinostat)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved-caspase-3, anti-PARP, anti-Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the expression levels of apoptotic proteins in treated versus untreated cells.

Conclusion

The in-vitro data for this compound (Quisinostat) demonstrate its potent and broad-spectrum activity as an HDAC inhibitor. Its ability to induce cell cycle arrest and apoptosis through the modulation of the PI3K/AKT/p21 and JNK/c-jun/caspase-3 pathways, respectively, provides a strong rationale for its continued investigation as a cancer therapeutic. The experimental protocols provided in this guide offer a foundation for researchers to further explore the mechanisms and potential applications of this promising compound.

References

- 1. HDAC-Glo™ I/II Assays [promega.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ulab360.com [ulab360.com]

- 4. worldwide.promega.com [worldwide.promega.com]

- 5. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor quisinostat enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC-Glo™ I/II Assay Protocol [promega.com]

- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. benchchem.com [benchchem.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

Preclinical Antitumoral Activity of Quisinostat: A Technical Guide

Introduction

Quisinostat (JNJ-26481585) is an orally bioavailable, second-generation pyrimidyl-hydroxamic acid derivative that functions as a potent histone deacetylase (HDAC) inhibitor.[1][2] It demonstrates high potency against Class I and II HDACs, with particular selectivity for HDAC1 and HDAC2.[1][3][4] Preclinical studies have consistently shown that Quisinostat exhibits broad-spectrum antitumoral activity across a range of solid and hematologic cancers.[4][5] Its mechanism of action involves the accumulation of acetylated histones, leading to chromatin remodeling and altered gene expression.[2][6] This subsequently triggers various cellular responses including cell cycle arrest, apoptosis, and the inhibition of tumor proliferation.[6][7] This document provides a comprehensive overview of the preclinical data supporting the antitumoral effects of Quisinostat, detailing its in vitro and in vivo efficacy, experimental methodologies, and the signaling pathways involved.

Mechanism of Action

Quisinostat's primary mechanism involves the inhibition of histone deacetylases. This action prevents the removal of acetyl groups from lysine residues on histones and other non-histone proteins. The resulting hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to changes in the expression of genes that regulate key cellular processes.[2][6] This epigenetic modulation is central to Quisinostat's anticancer effects, which culminate in the induction of cell cycle arrest and apoptosis.[5][7]

Data Presentation

In Vitro Antitumoral Activity

Quisinostat has demonstrated potent cytotoxic activity across a wide array of cancer cell lines at nanomolar concentrations.

Table 1: In Vitro IC50 Values for Quisinostat

| Cancer Type | Cell Line/Panel | IC50 Value | Reference |

|---|---|---|---|

| Enzymatic Assay | HDAC1 | 0.11 nM | [4] |

| HDAC2 | 0.33 nM | [4] | |

| HDAC10 | 0.46 nM | [4] | |

| HDAC4 | 0.64 nM | [4] | |

| Pediatric Cancers | PPTP Cell Line Panel (Median) | 2.2 nM (Range: <1-19 nM) | [1][8] |

| Acute Lymphoblastic Leukemia | ALL Cell Lines (Median) | 1.9 nM | [1] |

| Rhabdomyosarcoma | RMS Cell Lines (Median) | 5.1 nM | [1] |

| Neuroblastoma | NB Cell Lines (Median) | 6.8 nM | [1] |

| Glioblastoma | Patient-Derived GSC Lines | 50-100 nM | [3] |

| Hepatocellular Carcinoma | HepG2 (72h) | 42.0 nM | [4] |

| Various Solid/Hematologic | Panel of Cancer Cell Lines | 3.1-246 nM |[4] |

In Vivo Antitumoral Activity

In vivo studies using xenograft models have confirmed the significant antitumor efficacy of Quisinostat, both as a single agent and in combination therapies.

Table 2: In Vivo Efficacy of Quisinostat in Xenograft Models

| Cancer Type | Model | Treatment Regimen | Key Findings | Reference |

|---|---|---|---|---|

| Pediatric Solid Tumors | 33 Xenograft Models | 5 mg/kg, IP, daily x 21 days | Significant EFS difference in 64% of models. | [1][8] |

| Acute Lymphoblastic Leukemia | 8 ALL Xenograft Models | 2.5 mg/kg, IP, daily x 21 days | 2 CRs, 1 SD; Significant EFS difference in 50% of models. | [1][8] |

| Glioblastoma | Glioblastoma Xenografts (D456, D645) | 5 mg/kg, IP, daily x 21 days | Substantial delay in tumor progression (EFS T/C >4.5). | [1] |

| Glioblastoma | Orthotopic PDX Model | Quisinostat + Radiation | Extended survival compared to monotherapy. | [3] |

| Hepatocellular Carcinoma | HCCLM3 Xenograft | Quisinostat + Sorafenib | Markedly decreased tumor volume vs. single agents. | [7] |

| Prostate & Colorectal Cancer | PC3 & SW620 Xenografts | Quisinostat (IV) + Radiation (3 Gy) | Enhanced tumor growth delay compared to monotherapy. |[9] |

IP: Intraperitoneal; EFS: Event-Free Survival; CR: Complete Response; SD: Stable Disease; PDX: Patient-Derived Xenograft.

Experimental Protocols

In Vitro Methodologies

-

Cell Viability and Cytotoxicity Assays : The Pediatric Preclinical Testing Program (PPTP) evaluated Quisinostat against its in vitro panel at concentrations ranging from 1.0 nM to 10 µM.[1][8] For glioblastoma stem-like cells (GSCs), viability was assessed after 3-5 days of treatment with Quisinostat (10–1000 nM) using standard cell viability assays.[3]

-

HDAC Enzymatic Assays : The inhibitory activity of Quisinostat against specific HDAC isoforms was determined using cell-free assays. Full-length HDAC proteins were expressed in baculovirus-infected Sf9 cells for these experiments.[4]

-

Apoptosis and Cell Cycle Analysis : To investigate the mechanisms of cell death and proliferation inhibition, flow cytometry was frequently employed. For instance, in hepatocellular carcinoma (HCC) cells, apoptosis and cell cycle distribution were measured after Quisinostat treatment.[7]

-

Western Blot Analysis : Protein expression and signaling pathway modulation were assessed via Western blotting. This method was used to confirm histone H3 hyperacetylation in glioblastoma tumor samples and to analyze changes in proteins involved in cell cycle (p21) and apoptosis (caspases, JNK, c-jun) in HCC cells.[3][7]

In Vivo Methodologies

-

Xenograft Models : The antitumor activity of Quisinostat has been evaluated in numerous xenograft models. A common protocol involves the daily intraperitoneal administration of Quisinostat at doses of 2.5 mg/kg for hematological malignancies and 5 mg/kg for solid tumors over a 21-day period.[1][8] Tumor growth is monitored regularly, and efficacy is often measured by tumor growth inhibition and the impact on event-free survival.[1]

-

Combination Therapy Studies : To assess synergistic effects, Quisinostat has been combined with other anticancer treatments. In a glioblastoma model, Quisinostat was administered in conjunction with ionizing radiation, with survival as the primary endpoint.[3] In an HCC model, the combination of Quisinostat and sorafenib was evaluated for its effect on tumor volume in an HCCLM3 xenograft model.[7]

-

Pharmacodynamic Assessment : To confirm target engagement in vivo, tumor tissues from treated animals were collected and analyzed. For example, immunoblot analysis of dissected glioblastoma tumors confirmed that Quisinostat induced histone H3 hyperacetylation, demonstrating an on-target effect within the brain.[3]

Signaling Pathways

Quisinostat's antitumoral effects are mediated through the modulation of several critical signaling pathways that control cell proliferation and survival.

Cell Cycle Arrest Pathway

In hepatocellular carcinoma, Quisinostat has been shown to induce G0/G1 phase cell cycle arrest. This effect is mediated through the inhibition of the PI3K/AKT signaling pathway, which leads to the upregulation of the cyclin-dependent kinase inhibitor p21.[7][10] Increased p21 expression effectively halts cell cycle progression.[3]

Apoptosis Induction Pathways

Quisinostat promotes apoptosis through multiple converging pathways. A key mechanism involves the activation of the JNK/c-Jun signaling cascade, which culminates in the activation of effector caspases like caspase-3 and the cleavage of PARP.[7][10] Additionally, Quisinostat triggers the mitochondrial (intrinsic) pathway of apoptosis, characterized by the activation of initiator caspase-9.[4][11] It also enhances p53 signaling by increasing its acetylation, which further promotes apoptosis.[11]

References

- 1. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Quisinostat is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Oncology — Viriom [viriom.com]

- 7. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: Initial testing (stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program. [scholars.duke.edu]

- 9. Nanoparticle formulations of histone deacetylase inhibitors for effective chemoradiotherapy in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

JNJ-16241199 (Quisinostat): An In-depth Technical Guide on its Impact on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-16241199, also known as Quisinostat, is a potent, orally active, second-generation hydroxamate-based pan-histone deacetylase (HDAC) inhibitor. It demonstrates significant activity against Class I and II HDAC enzymes, leading to the hyperacetylation of histones and subsequent modulation of gene expression. This activity induces cell cycle arrest, apoptosis, and inhibition of angiogenesis in a broad spectrum of cancer cell lines and preclinical tumor models. This technical guide provides a comprehensive overview of the quantitative effects of this compound on histone acetylation, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involved in its mechanism of action.

Core Mechanism of Action: Inhibition of Histone Deacetylases

Histone acetylation is a critical epigenetic modification that regulates chromatin structure and gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and creating a more relaxed chromatin conformation (euchromatin) that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.

This compound functions by inhibiting the enzymatic activity of HDACs. Its hydroxamate group chelates the zinc ion in the active site of HDACs, preventing the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, particularly acetylated histone H3 and H4, which in turn alters the expression of a small subset of genes, including those involved in cell cycle regulation and apoptosis.[1]

Quantitative Data: Potency and Cellular Effects

This compound exhibits potent inhibitory activity against multiple HDAC isoforms and demonstrates significant anti-proliferative effects across a wide range of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 0.11 - 3.3 |

| HDAC2 | 0.33 |

| HDAC4 | 0.64 |

| HDAC8 | 23 |

| HDAC10 | 0.46 |

| HDAC11 | 0.37 |

Data compiled from multiple sources.[1][2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A2780 | Ovarian Carcinoma | - |

| H460 | Lung Carcinoma | - |

| HCT116 | Colon Carcinoma | - |

| Various | Acute Lymphoblastic Leukemia (ALL) | 15 - 486 |

| Various | Acute Myeloid Leukemia (AML) | 15 - 486 |

| Various | Chronic Lymphoblastic Leukemia (CLL) | 15 - 486 |

| Various | Chronic Myeloid Leukemia (CML) | 15 - 486 |

| Various | Lymphoma | 15 - 486 |

| Various | Myeloma | 15 - 486 |

| HMEC (proliferating) | Primary Human Mammary Epithelial | 32 |

| HMEC (quiescent) | Primary Human Mammary Epithelial | 7815 |

IC50 values for A2780, H460, and HCT116 were not explicitly quantified in the provided search results, but the compound was shown to inhibit their growth.[2]

Signaling Pathways Modulated by this compound

The anti-tumor effects of this compound are mediated through the modulation of key signaling pathways that control cell cycle progression and apoptosis.

PI3K/AKT/p21 Pathway and Cell Cycle Arrest

This compound induces G0/G1 phase cell cycle arrest in cancer cells by targeting the PI3K/AKT signaling pathway.[3][4][5] Inhibition of HDACs leads to the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[2][3] p21, in turn, inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby halting cells in the G0/G1 phase.

JNK/c-jun/Caspase-3 Pathway and Apoptosis

This compound also induces apoptosis through the activation of the JNK/c-jun signaling pathway, which culminates in the activation of caspase-3.[3][4] The activation of this pathway, along with the potential involvement of p53 acetylation, triggers the mitochondrial-mediated apoptotic cascade.[6]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific details may vary between laboratories and experimental systems.

Cell Viability and Proliferation Assay (CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 4,000 cells per well in 200 µL of medium.

-

Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound for 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells treated with this compound.

-

Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay kit.

-

SDS-PAGE: Denature 30 µg of protein from each sample by heating at 90°C for 10 minutes in LDS sample buffer. Separate the proteins by size on a 10% Bis-Tris SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histone H3, acetylated histone H4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Quantify the band intensities using densitometry software and normalize the acetylated histone levels to the loading control.[7]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours. Harvest the cells and fix them in 70% ice-cold ethanol overnight at 4°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Staining: Harvest the cells and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound on cancer cells.

Conclusion

This compound (Quisinostat) is a potent pan-HDAC inhibitor that effectively increases histone acetylation, leading to significant anti-tumor effects in a variety of cancer models. Its ability to induce cell cycle arrest and apoptosis is mediated through the modulation of the PI3K/AKT/p21 and JNK/c-jun/caspase-3 signaling pathways. The data and protocols presented in this guide provide a foundational understanding of the mechanism of action of this compound and can serve as a valuable resource for researchers and drug development professionals in the field of oncology and epigenetics. Further investigation into the nuanced effects of this compound on the acetylation of non-histone proteins and its potential in combination therapies is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor quisinostat enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of JNJ-16241199 (Quisinostat): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-16241199, also known as Quisinostat or JNJ-26481585, is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2][3] It belongs to the hydroxamic acid class of HDAC inhibitors and has demonstrated broad-spectrum anti-proliferative activity against a wide range of cancer cell lines, including those of lung, colon, breast, prostate, and ovarian origin, at nanomolar concentrations.[4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.

Pharmacodynamics

This compound is a potent inhibitor of class I and II HDAC enzymes, with particularly high potency against HDAC1.[4] Its primary pharmacodynamic effect is the induction of histone hyperacetylation, which leads to the modulation of gene expression, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[5][6][7]

In Vitro Potency

This compound demonstrates potent inhibition of various HDAC isoforms.

| HDAC Isoform | IC50 (nM)[8] |

| HDAC1 | 0.11 - 0.16 |

| HDAC2 | 0.33 |

| HDAC4 | 0.64 |

| HDAC10 | 0.46 |

| HDAC11 | 0.37 |

In Vivo Pharmacodynamic Effects

Preclinical and clinical studies have consistently shown that this compound induces a sustained increase in the acetylation of histone H3 and H4 in various tissues.

-

Preclinical: Once-daily oral administration in mouse xenograft models of human colon carcinoma resulted in continuous histone H3 acetylation and complete tumor growth inhibition.[5][7][9]

-

Clinical: In a Phase I study involving patients with advanced solid tumors, increased acetylated histone H3 was observed in hair follicles, skin and tumor biopsies, and peripheral blood mononuclear cells (PBMCs).[4][6][10] A reduction in the proliferation marker Ki67 was also noted in skin and tumor biopsies.[4][6]

Mechanism of Action & Signaling Pathways

This compound exerts its anti-tumor effects through the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.

Cell Cycle Arrest

This compound induces G0/G1 phase cell cycle arrest, which is primarily mediated through the PI3K/AKT/p21 pathway .[11][12][13] Inhibition of HDACs by this compound leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin/CDK complexes, thereby halting the cell cycle.[11][12][13]

Figure 1: Signaling pathway of this compound-induced G1 cell cycle arrest.

Apoptosis Induction

The induction of apoptosis by this compound is mediated through the JNK/c-jun/caspase-3 signaling pathway .[11][12][13] Treatment with this compound activates JNK and c-jun, leading to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade.[11][12][13]

Figure 2: Signaling pathway of this compound-induced apoptosis.

Pharmacokinetics

This compound is an orally administered drug that is rapidly absorbed.[4][6] Its pharmacokinetic profile has been characterized in both preclinical and clinical settings.

Preclinical Pharmacokinetics

In preclinical studies using mouse models, this compound was administered via intraperitoneal (i.p.) and oral (p.o.) routes.

| Species | Route of Administration | Dose[14][15] |

| Mouse | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg |

| Mouse | Oral (p.o.) | 40 mg/kg |

Clinical Pharmacokinetics

A Phase I study in patients with advanced solid tumors evaluated various intermittent dosing schedules. The maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of this compound increased proportionally with the dose.[4][6][10] Food intake did not have a clinically meaningful effect on drug absorption.[6]

| Dosing Schedule | Dose (mg) | Cmax (ng/mL)[6] | Tmax (hr)[6] | AUC0-last (ng.hr/mL)[6] | t1/2 (hr)[6] |

| Mon, Wed, Fri | 6 | 21.0 (14.6 - 32.7) | 2.0 (1.0 - 4.0) | 129 (101 - 180) | 8.8 (2.4 - 11.7) |

| Mon, Wed, Fri | 8 | 32.5 (20.9 - 41.2) | 2.0 (1.0 - 4.0) | 208 (139 - 280) | - |

| Mon, Wed, Fri | 12 | 43.1 (25.1 - 70.8) | 2.0 (1.0 - 6.0) | 303 (176 - 491) | - |

| 4 days on/3 days off | 8 | 29.5 (21.2 - 45.4) | 2.0 (1.0 - 4.0) | 185 (140 - 279) | - |

| 4 days on/3 days off | 12 | 45.9 (28.9 - 69.3) | 2.0 (1.0 - 4.0) | 316 (209 - 449) | - |

| Mon and Thurs | 19 | 75.5 (45.7 - 124) | 2.0 (1.0 - 4.0) | 525 (323 - 820) | - |

| Data are presented as median (range). Tmax is the time to reach maximum plasma concentration. AUC0-last is the area under the plasma concentration-time curve from time zero to the last measurable concentration. t1/2 is the terminal half-life. |

Experimental Protocols

Western Blot for Histone Acetylation

This protocol is a general guideline for assessing histone H3 and H4 acetylation levels in cell lysates.

Figure 3: General workflow for Western blot analysis of histone acetylation.

-

Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate the protein lysates (typically 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).[16][17][18][19]

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution.[4][8][20][21][22]

-

Cell Harvest: Harvest cells and wash them with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

-

PI Staining: Add a propidium iodide staining solution to the cells and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][23][24][25]

-

Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Annexin V Staining: Add FITC-conjugated Annexin V to the cell suspension and incubate in the dark at room temperature.

-

PI Staining: Add propidium iodide to the cell suspension immediately before analysis.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound (Quisinostat) is a potent, orally active pan-HDAC inhibitor with a well-defined pharmacodynamic profile characterized by sustained histone acetylation and induction of cell cycle arrest and apoptosis. Its pharmacokinetic properties support intermittent oral dosing. The established signaling pathways and experimental protocols provide a solid foundation for further research and development of this compound as a potential anti-cancer therapeutic.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Preclinical antileukemia activity of JNJ-26481585, a potent second-generation histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. protocols.io [protocols.io]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 9. JNJ-26481585, a novel "second-generation" oral histone deacetylase inhibitor, shows broad-spectrum preclinical antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase I study of quisinostat (JNJ-26481585), an oral hydroxamate histone deacetylase inhibitor with evidence of target modulation and antitumor activity, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histone western blot protocol | Abcam [abcam.com]

- 18. Histone Acetylation Western Blots [bio-protocol.org]

- 19. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. medicine.uams.edu [medicine.uams.edu]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 25. researchgate.net [researchgate.net]

Quisinostat for Glioblastoma Multiforme: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Quisinostat, a second-generation hydroxamic acid-based histone deacetylase (HDAC) inhibitor, and its potential as a therapeutic agent for glioblastoma multiforme (GBM). This document consolidates key preclinical and emerging clinical findings, focusing on the mechanism of action, experimental data, and relevant protocols to support further research and development in this critical area.

Executive Summary

Glioblastoma remains one of the most aggressive and challenging cancers to treat, with a dismal prognosis for most patients. The therapeutic armamentarium has seen limited advancement, underscoring the urgent need for novel treatment strategies. Quisinostat has emerged as a promising candidate due to its potent and selective inhibition of Class I histone deacetylases, particularly HDAC1 and HDAC2, which are frequently overexpressed in GBM and are correlated with poor survival.[1][2] Preclinical studies have demonstrated Quisinostat's ability to penetrate the blood-brain barrier, a critical feature for any central nervous system therapeutic.[1][2][3][4] Furthermore, it exhibits significant cytotoxic effects on glioma stem cells (GSCs) and, crucially, acts as a potent radiosensitizer, enhancing the efficacy of standard-of-care radiation therapy in animal models.[1][2][3][5] This guide will delve into the molecular mechanisms, quantitative efficacy, and experimental methodologies that underpin the current understanding of Quisinostat's potential in the context of GBM.

Mechanism of Action and Signaling Pathways

Quisinostat exerts its anti-cancer effects primarily through the inhibition of Class I HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modulation results in a cascade of cellular events detrimental to tumor growth and survival.

2.1 Epigenetic Regulation: As a potent inhibitor of HDAC1 and HDAC2, Quisinostat disrupts the deacetylation of histones, leading to a more open chromatin structure.[3] This altered epigenetic landscape can reactivate the expression of tumor suppressor genes that are silenced in GBM.

2.2 Induction of DNA Damage and Apoptosis: Quisinostat treatment has been shown to increase levels of DNA double-strand breaks (DSBs), as evidenced by the accumulation of γH2AX foci.[1][2][3] The induction of DNA damage, coupled with the potential inhibition of DNA repair pathways, triggers programmed cell death (apoptosis). This is observed through the increased expression of cleaved caspase-3 in treated GBM cells.[1][3]

2.3 Cell Cycle Arrest: By modulating the expression of cell cycle regulatory proteins, Quisinostat can induce cell cycle arrest, thereby inhibiting the proliferation of GBM cells.[1][2]

2.4 Neuronal Differentiation: Interestingly, preclinical studies suggest that Quisinostat, particularly in combination with radiation, can induce the upregulation of genes associated with neuronal development and function.[1][3] This may indicate a forced differentiation of glioma cells into a more post-mitotic, neuron-like state, thereby reducing their tumorigenic potential.

2.5 Metabolic Reprogramming: HDAC inhibitors, including those targeting Class I HDACs, can disrupt the "Warburg effect," a metabolic hallmark of many cancers, including GBM.[6] By interfering with super-enhancers associated with glycolytic genes, these inhibitors can blunt glycolysis and force a metabolic shift towards oxidative phosphorylation, creating a metabolic vulnerability that can be therapeutically exploited.[6][7]

Below is a diagram illustrating the core mechanism of action of Quisinostat in glioblastoma cells.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on Quisinostat in glioblastoma.

Table 1: In Vitro Cytotoxicity of Quisinostat in Glioblastoma Cell Lines

| Cell Line | Type | IC50 (nM) | Reference |

| BT145 | Patient-Derived GSC | 50-100 | [1] |

| GB187 | Patient-Derived GSC | 50-100 | [1] |

| GB239 | Patient-Derived GSC | 50-100 | [1] |

| GB282 | Patient-Derived GSC | 50-100 | [1] |

| GB71 | Patient-Derived GSC | 50-100 | [1] |

| GB82 | Patient-Derived GSC | 50-100 | [1] |

| GB126 | Patient-Derived GSC | 50-100 | [1] |

| U87 | Long-Term Serum-Grown | 50-100 | [1] |

| Various GSC lines | Patient-Derived GSC | ~60 | [8] |

GSC: Glioma Stem Cell

Table 2: In Vivo Efficacy of Quisinostat in Glioblastoma Models

| Model | Treatment | Outcome | Reference |

| Orthotopic PDX | Quisinostat + Radiation | Significant extension of median survival (37 days) vs. monotherapy or vehicle | [3] |

| Orthotopic PDX | Quisinostat (10 mg/kg) | Reduced tumor burden | [1][2] |

| Xenograft | Quisinostat (monotherapy) | Slowed tumor growth | [9][10] |

PDX: Patient-Derived Xenograft

Table 3: Pharmacokinetic Parameters of Quisinostat

| Parameter | Value | Notes | Reference |

| Biochemical IC50 for HDAC1 | 0.1 nM | [1][2][3] | |

| Unbound Tumor Concentration | Up to 600-fold higher than biochemical IC50 for HDAC1 | In an orthotopic PDX model | [2][11] |

| Unbound Contralateral Brain Concentration | 12-fold higher than biochemical IC50 for HDAC1 | In an orthotopic PDX model | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Quisinostat and glioblastoma.

4.1 Cell Viability Assay

-

Objective: To determine the cytotoxic effects of Quisinostat on GBM cell lines.

-

Procedure:

-

Patient-derived glioma stem cells (GSCs) and established GBM cell lines (e.g., U87) are seeded in 96-well plates.

-

Cells are treated with a dose range of Quisinostat (e.g., 10-1000 nM) or vehicle control (DMSO).

-

After an incubation period of 3-5 days, cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Luminescence is read on a plate reader.

-

Data is normalized to the vehicle-treated control group, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.[1]

-

4.2 Immunofluorescence Staining for Proliferation and Apoptosis

-

Objective: To assess the effect of Quisinostat on cell proliferation and apoptosis.

-

Procedure:

-

GSCs are cultured on coverslips and treated with Quisinostat at their respective IC50 concentrations or vehicle control for 72 hours.

-

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with a suitable blocking buffer (e.g., 5% goat serum).

-

Cells are incubated with primary antibodies against Ki67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis).

-

After washing, cells are incubated with corresponding fluorescently-labeled secondary antibodies.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.

-

The percentage of Ki67-positive and cleaved caspase-3-positive cells is quantified.[1]

-

4.3 Western Blotting for Histone Acetylation and DNA Damage

-

Objective: To confirm the on-target effect of Quisinostat (histone hyperacetylation) and its induction of DNA damage.

-

Procedure:

-

GBM cells are treated with Quisinostat or vehicle control. For in vivo samples, tumors are excised from treated animals.

-

Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against acetylated histone H3 (e.g., H3K9/14ac, H3K27ac), γ-H2AX, and a loading control (e.g., β-actin or total histone H3).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][2]

-

4.4 In Vivo Orthotopic Patient-Derived Xenograft (PDX) Model and Survival Study

-

Objective: To evaluate the efficacy of Quisinostat, alone and in combination with radiation, in a clinically relevant animal model.

-

Procedure:

-

Patient-derived GSCs are stereotactically injected into the brains of immunodeficient mice (e.g., athymic nude mice).

-

Tumor engraftment is confirmed by bioluminescence imaging or MRI.

-

Mice are randomized into treatment cohorts: vehicle control, Quisinostat monotherapy, radiation monotherapy, and Quisinostat plus radiation.

-

Quisinostat is administered via a clinically relevant route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 10 mg/kg).

-

Fractionated radiation is delivered to the tumor-bearing region of the brain.

-

Mice are monitored for signs of neurological symptoms and body weight loss.

-

The primary endpoint is overall survival, which is plotted on a Kaplan-Meier curve, and statistical significance between groups is determined using the log-rank test.[3]

-

The workflow for a typical preclinical evaluation of Quisinostat is depicted below.

Clinical Development

Based on the robust preclinical data, Quisinostat is being investigated in early-phase clinical trials for patients with glioblastoma. A notable example is a Phase 0/1b clinical trial designed to first confirm the drug's ability to cross the blood-brain barrier in human patients.[12] In this study, patients receive a short course of Quisinostat before a planned tumor resection.[12] Analysis of the resected tumor tissue for drug concentration will determine if the patient proceeds to the therapeutic expansion phase (Phase 1b), where Quisinostat is combined with standard-of-care fractionated radiotherapy.[12][13] This trial is open to patients with both newly diagnosed and recurrent GBM.[13]

The logical progression from preclinical findings to clinical trial design is illustrated in the following diagram.

Conclusion and Future Directions

Quisinostat represents a promising, rationally designed therapeutic agent for glioblastoma. Its ability to penetrate the blood-brain barrier and its potent radiosensitizing effects, driven by a well-defined mechanism of action, provide a strong rationale for its continued development.[1][2][4] The ongoing Phase 0/1b clinical trial will be critical in translating these preclinical findings to the clinical setting.

Future research should focus on several key areas:

-

Combination Therapies: Beyond radiation, exploring combinations with other agents, such as PARP inhibitors or therapies targeting metabolic vulnerabilities induced by Quisinostat, could yield synergistic effects.[6][14]

-

Biomarker Development: Identifying predictive biomarkers of response to Quisinostat will be crucial for patient selection and maximizing therapeutic benefit.

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to Quisinostat will be essential for developing strategies to overcome them and prolong therapeutic efficacy.

This guide provides a comprehensive foundation for researchers and drug developers working on Quisinostat for glioblastoma. The provided data and protocols should facilitate the design of further studies aimed at ultimately improving outcomes for patients with this devastating disease.

References

- 1. Quisinostat is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Quisinostat is a brain-penetrant radiosensitizer in glioblastoma [insight.jci.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Quisinostat is a brain-penetrant radiosensitizer in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. JCI - HDAC inhibitors elicit metabolic reprogramming by targeting super-enhancers in glioblastoma models [jci.org]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Mechanisms and Clinical Significance of Histone Deacetylase Inhibitors: Epigenetic Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms and Clinical Significance of Histone Deacetylase Inhibitors: Epigenetic Glioblastoma Therapy | Anticancer Research [ar.iiarjournals.org]

- 11. m.youtube.com [m.youtube.com]

- 12. QUISINOSTAT FOR GLIOBLASTOMA | Ivy Brain Tumor Center [ivybraintumorcenter.org]

- 13. Quisinostat + Radiotherapy for Glioblastoma · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 14. mdpi.com [mdpi.com]

Investigating Quisinostat (JNJ-16241199/JNJ-26481585) in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quisinostat (formerly JNJ-16241199, now identified as JNJ-26481585) is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor.[1] This technical guide provides a comprehensive overview of the preclinical and clinical investigations of Quisinostat in the context of hematological malignancies. The document details its mechanism of action, summarizes key quantitative data from preclinical studies in leukemia, and outlines the methodologies of these pivotal experiments. Visual diagrams of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the compound's biological effects and its evaluation process.

Mechanism of Action: Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2] They remove acetyl groups from lysine residues on the N-terminal tails of histones, leading to a more condensed chromatin structure.[2][3] This condensed state restricts the access of transcription factors to DNA, thereby suppressing gene transcription.[3]